molecular formula C14H10ClN3 B12447521 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine

2-(4-Chloro-phenyl)-quinoxalin-6-ylamine

Cat. No.: B12447521
M. Wt: 255.70 g/mol
InChI Key: ROCYGNGQLRTUOJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-quinoxalin-6-ylamine is a heterocyclic aromatic compound that contains both a quinoxaline ring and a chloro-substituted phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine typically involves the condensation of 4-chloroaniline with appropriate quinoxaline precursors. One common method includes the reaction of 4-chloroaniline with 1,2-diaminobenzene in the presence of a suitable catalyst and solvent under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-quinoxalin-6-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-quinoxalin-6-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-quinoxalin-6-ylamine
  • 2-(4-Fluorophenyl)-quinoxalin-6-ylamine
  • 2-(4-Methylphenyl)-quinoxalin-6-ylamine

Uniqueness

2-(4-Chloro-phenyl)-quinoxalin-6-ylamine is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C14H10ClN3

Molecular Weight

255.70 g/mol

IUPAC Name

2-(4-chlorophenyl)quinoxalin-6-amine

InChI

InChI=1S/C14H10ClN3/c15-10-3-1-9(2-4-10)14-8-17-13-7-11(16)5-6-12(13)18-14/h1-8H,16H2

InChI Key

ROCYGNGQLRTUOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)Cl

Origin of Product

United States

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